molecular formula C8H5NO4 B15168807 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione CAS No. 647860-35-3

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione

Katalognummer: B15168807
CAS-Nummer: 647860-35-3
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: WFLNTKIOOARPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This compound is characterized by the presence of two hydroxyl groups and a dione functionality, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with a suitable amine, followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dione functionality can be reduced to form diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Diols and hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalimide: Lacks the hydroxyl groups but shares the isoindole core.

    N-Hydroxyphthalimide: Contains one hydroxyl group and is used as an oxidizing agent.

    Isoindoline: A reduced form of isoindole with different reactivity.

Uniqueness

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione is unique due to the presence of two hydroxyl groups and a dione functionality, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

647860-35-3

Molekularformel

C8H5NO4

Molekulargewicht

179.13 g/mol

IUPAC-Name

2,5-dihydroxyisoindole-1,3-dione

InChI

InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)8(12)9(13)7(5)11/h1-3,10,13H

InChI-Schlüssel

WFLNTKIOOARPNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)C(=O)N(C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.